molecular formula C21H27Cl2N3O3S B2520374 3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride CAS No. 1329641-37-3

3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

Cat. No. B2520374
CAS RN: 1329641-37-3
M. Wt: 472.43
InChI Key: SNVLJTQGBCVBMA-UHFFFAOYSA-N
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Description

3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a chemical compound that has been widely studied for its potential applications in biomedical research. This compound is also known as SB-269970 and has been found to have significant effects on the central nervous system. In

Scientific Research Applications

Synthesis and Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides have shown that certain compounds exhibit potency in in vitro Purkinje fiber assays, suggesting potential applications in cardiac electrophysiology research. These compounds, including variations of the N-substituted benzamide series, have been compared to known selective class III agents, indicating their relevance in studying cardiac arrhythmias and potential therapeutic applications (Morgan et al., 1990).

Chemical Transformation and Excretion

Research on the transformation and excretion of drugs in biological systems has highlighted the importance of understanding how chemical compounds, including those related to 3-chloro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride, undergo metabolic changes. Studies on compounds like metoclopramide have revealed multiple transformation products in the excretion process, providing insights into the metabolic pathways and potential environmental impact of such compounds (Arita et al., 1970).

Hydrolysis and Interaction Studies

The kinetics of uncatalyzed hydrolysis of specific compounds, including those related to sulfonamides, have been investigated to understand their stability and reactivity in aqueous solutions. These studies contribute to a deeper understanding of the chemical properties and potential applications of sulfonamide-based compounds in various scientific and pharmaceutical contexts (Kerstholt et al., 1993).

Binding Studies and Dopamine Receptors

Investigations into the binding properties of substituted benzamides, such as eticlopride, have provided valuable data on their specificity to dopamine or neuroleptic receptors in the brain. These findings are crucial for developing targeted therapies for neurological disorders and enhancing our understanding of neurotransmitter systems (Köhler et al., 1986).

Molecular Docking and Pharmacological Screening

The synthesis and biological evaluation of novel benzene sulfonamide derivatives, including molecular docking and density functional theory (DFT) calculations, have opened new avenues for drug discovery and development. These studies contribute to identifying and optimizing potential therapeutic agents targeting various diseases (Fahim & Shalaby, 2019).

properties

IUPAC Name

3-chloro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3S.ClH/c22-20-8-4-7-19(17-20)21(26)23-10-16-29(27,28)25-14-12-24(13-15-25)11-9-18-5-2-1-3-6-18;/h1-8,17H,9-16H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVLJTQGBCVBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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